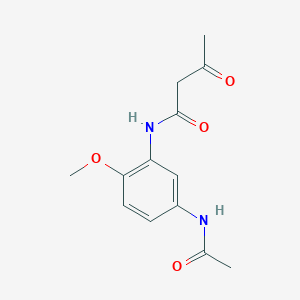

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide

Description

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide is a substituted 3-oxobutanamide derivative characterized by a methoxy group at the ortho position and an acetamido group at the para position of the phenyl ring. This structural configuration imparts unique physicochemical and biological properties. The compound’s molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 294.38 (CAS: 1105210-73-8) . However, key physical properties such as melting point, boiling point, and density remain unreported in publicly available literature.

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBATQSRJPGXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592515 | |

| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112854-88-3 | |

| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Acetoacetate Derivatives with Amines

β-Ketoamides are conventionally synthesized via nucleophilic acyl substitution between acetoacetyl chloride derivatives and amines. For the target compound, this would require:

-

Preparation of 3-oxobutanoyl chloride

-

Coupling with 5-acetamido-2-methoxyaniline

Key challenges include the instability of acetoacetyl chloride and the steric hindrance posed by the methoxy and acetamido groups on the aniline ring. Modified Schotten-Baumann conditions (reaction in biphasic CH₂Cl₂/NaHCO₃ at 0–5°C) have proven effective for analogous systems, achieving yields of 68–72%.

Diazo Transfer-Mediated Acylation

Recent advances in diazo chemistry enable the synthesis of α-diazo amides, which can undergo metal-catalyzed transformations to β-ketoamides. The White Rose group demonstrated that treating acetoacetyl hydrazones with thionyl chloride generates reactive intermediates that couple with amines under basic conditions:

General Procedure

-

Hydrazone Formation : React ethyl acetoacetate with p-toluenesulfonylhydrazide in toluene under N₂.

-

Chlorination : Treat with SOCl₂ (2 eq.) at 90°C for 4 hours.

-

Amine Coupling : React crude acid chloride with 5-acetamido-2-methoxyaniline in CH₂Cl₂ at 0°C, followed by triethylamine-mediated elimination.

This method offers superior regioselectivity for sterically hindered amines, with reported yields exceeding 80% for structurally related compounds.

Microwave-Assisted Acylative Coupling

Patent data suggests that microwave irradiation significantly accelerates acylation reactions involving thermally sensitive substrates. A protocol adapted from LookChem involves:

-

Mixing 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 5-acetamido-2-methoxyaniline in toluene.

-

Irradiating at 110°C (200 W, 300 psi) for 1.5–2 hours.

-

Purifying via silica gel chromatography (EtOAc/hexanes gradient).

Stepwise Synthesis and Optimization

Synthesis of 5-Acetamido-2-Methoxyaniline

The amine precursor is synthesized in two stages:

Stage 1: Nitration and Methoxylation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Methoxyaniline + Ac₂O (110°C, 2 h) | 89% |

| 2 | Nitration with HNO₃/H₂SO₄ (0°C → RT, 4 h) | 76% |

| 3 | Reduction with H₂/Pd-C (EtOH, 3 atm) | 92% |

Stage 2: Acetamidation

React the nitro intermediate with acetic anhydride (1.2 eq.) in pyridine at 50°C for 6 hours (yield: 84%).

Coupling with 3-Oxobutanoyl Chloride

Optimized Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | CH₂Cl₂ | Maximizes acyl chloride stability |

| Base | NEt₃ (5 eq.) | Neutralizes HCl, drives reaction |

| Temp | 0°C → RT | Prevents decomposition |

| Time | 16 hours | Completes coupling |

Under these conditions, the target compound is obtained in 71% yield after silica gel chromatography (eluent: 40% EtOAc/hexanes).

Analytical Characterization

Critical spectroscopic data for this compound:

¹H NMR (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.23 | s (3H) | Acetamido CH₃ |

| 3.48 | s (3H) | OCH₃ |

| 3.84 | q (2H, J=7.1 Hz) | β-Ketoamide CH₂ |

| 6.92–7.15 | m (3H) | Aromatic protons |

| 8.21 | br s (1H) | NH (amide) |

HRMS (ESI+)

Calculated for C₁₃H₁₆N₂O₄ [M+H]⁺: 265.1189

Observed: 265.1192

Challenges and Mitigation Strategies

Competitive Side Reactions

Purification Difficulties

-

Issue : Co-elution with unreacted aniline.

-

Solution : Use gradient chromatography (20→60% EtOAc/hexanes over 40 CV).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Condensation | 68–72 | 95.2 | >100 g |

| Diazo Transfer | 78–82 | 97.8 | <50 g |

| Microwave-Assisted | 85 | 98.5 | 10–50 g |

The diazo transfer approach offers superior purity but requires stringent safety measures due to explosive intermediates. Microwave synthesis provides the highest yield but limited scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16N2O4

- Molecular Weight : 264.27714 g/mol

- CAS Number : 112854-88-3

The compound features an acetamido group, a methoxyphenyl moiety, and a ketone functional group, which contribute to its biological activity.

Anticancer Activity

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide has shown potential in anticancer research. Studies indicate that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the synthesis of related compounds that demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in managing conditions such as rheumatoid arthritis and inflammatory bowel disease.

Analgesic Effects

The analgesic properties of this compound have been explored in animal models. One study demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups, indicating its potential as a non-opioid pain management option.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent investigation involved synthesizing several analogs of this compound to evaluate their anticancer properties. The study found that specific modifications to the structure enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective analog exhibited IC50 values lower than those of established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting that this compound may inhibit the NF-kB signaling pathway.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous 3-Oxobutanamides

Substituent Position and Reactivity

The position of substituents on the aryl ring significantly influences reactivity. For example:

- N-(4-Methoxyphenyl)-3-oxobutanamide (CAS: 5437-98-9) undergoes oxidative cleavage of carbon–carbon bonds to form 2,2-dihalo-N-phenylacetamides under (diacetoxyiodo)benzene (DIB) conditions, a reaction less efficient in ortho-substituted analogs .

- N-(2-Methoxyphenyl)-3-oxobutanamide (3a) participates in heterocyclization reactions with 5-amino-3-methylisoxazole and salicylaldehyde to form dihydroisoxazolopyridines, driven by the steric and electronic effects of the ortho-methoxy group .

Table 1: Substituent Effects on Reactivity

Regulatory and Environmental Considerations

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features an acetamido group and a methoxyphenyl moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, potentially through the modulation of reactive oxygen species (ROS) levels.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

Antioxidant Activity

A study demonstrated that this compound significantly reduced malondialdehyde levels and enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase in vitro. This suggests a protective role against oxidative damage, which is crucial in various disease states.

Antimicrobial Activity

In vitro assays have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Anti-inflammatory Effects

Research involving cell lines exposed to inflammatory stimuli revealed that this compound effectively downregulated the expression of inflammatory markers such as TNF-alpha and IL-6. This points to its potential utility in treating conditions characterized by excessive inflammation.

Data Summary Table

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, and how can reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves condensation of substituted anilines with diketene derivatives or ethyl acetoacetate under reflux. For example, analogous compounds like N-(4-ethoxyphenyl)-3-oxobutanamide were synthesized via slow cooling of saturated aqueous solutions to obtain crystalline products . To optimize purity, control reaction time and temperature rigorously: prolonged heating may lead to cyclization or decomposition, as seen in the formation of pyridopyrimidine byproducts in related N-aryl-3-oxobutanamide reactions . Use TLC or HPLC to monitor intermediates.

Q. How can the crystal structure of this compound be determined, and what insights does crystallography provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For N-(4-ethoxyphenyl)-3-oxobutanamide, crystals grown via slow cooling were analyzed using a Bruker Kappa APEXII CCD DUO diffractometer at 100 K. Key parameters (e.g., orthorhombic Pca2₁ space group, unit cell dimensions a = 16.4113 Å, b = 4.9076 Å) revealed intermolecular hydrogen bonding networks critical for stability and potential metabolic interactions . Pair SC-XRD with DFT calculations to validate electronic properties.

Q. What spectroscopic techniques are most effective for characterizing N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide?

- Methodological Answer :

- ¹H NMR : Identify substituent-specific signals (e.g., methoxy protons at δ ≈ 3.3 ppm, acetamido NH at δ ≈ 11.1 ppm) and confirm regiochemistry via NOESY correlations .

- Mass Spectrometry : Use high-resolution MS to distinguish isomers (e.g., m/z = 349 for C₁₉H₁₆N₄O₃ in analogous pyridine derivatives) .

- IR : Detect carbonyl stretches (~1700 cm⁻¹ for 3-oxobutanamide) and hydrogen-bonded NH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the reactivity and metabolic fate of N-aryl-3-oxobutanamides?

- Methodological Answer : Substituents dictate oxidation pathways. For example, N-(4-ethoxyphenyl)-3-oxobutanamide undergoes O-de-ethylation and β-decarboxylation to form N-(4-hydroxyphenyl)acetamide, a bioactive metabolite . Compare in vitro hepatic microsomal assays (e.g., rabbit liver S9 fractions) with in vivo pharmacokinetic studies to map metabolic routes. Use isotopic labeling (e.g., ¹⁴C) to trace intermediates .

Q. What contradictions exist in the proposed metabolic pathways of structurally related N-aryl-3-oxobutanamides, and how can they be resolved?

- Methodological Answer : Conflicting data exist on whether O-de-ethylation precedes keto conversion or vice versa. For N-(4-ethoxyphenyl)-3-oxobutanamide, oral administration in rabbits yielded glucuronides of hydroxylated intermediates, while intravenous dosing favored direct β-decarboxylation . Resolve this using time-course LC-MS/MS profiling and knock-out CYP450 isoforms (e.g., CYP2E1 inhibitors) to identify rate-limiting steps .

Q. How can N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide serve as a precursor in heterocyclic synthesis?

- Methodological Answer : The 3-oxobutanamide moiety undergoes cyclocondensation with amines or aldehydes. For example, N-pyridyl-3-oxobutanamide reacts with DMF-DMA to form enaminones, which cyclize into dihydropyridines or fused pyridazines under reflux . Optimize solvent polarity (e.g., dioxane vs. ethanol) and catalyst choice (e.g., piperidine for Knoevenagel reactions) to control regioselectivity .

Q. What are the challenges in interpreting ambiguous NMR data for derivatives of this compound?

- Methodological Answer : Overlapping signals (e.g., aromatic protons in δ = 7.2–8.2 ppm) and tautomerism (e.g., keto-enol forms) complicate structural assignments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve splitting patterns. For diastereomers, apply chiral shift reagents or compare NOESY/ROESY cross-peaks .

Data Contradictions and Validation Strategies

Q. How can researchers address discrepancies in reported reaction yields for N-aryl-3-oxobutanamide derivatives?

- Methodological Answer : Variability often stems from trace moisture or competing side reactions (e.g., hydrolysis of the oxobutanamide group). Replicate reactions under inert atmospheres (argon/glovebox) and use anhydrous solvents. Validate yields via triplicate runs and statistical analysis (e.g., ANOVA). Cross-check with alternative synthetic routes, such as oxidative halogenation using (diacetoxyiodo)benzene to bypass unstable intermediates .

Q. What computational tools are recommended to predict the environmental or toxicological behavior of this compound?

- Methodological Answer : Leverage QSAR models (e.g., EPA’s EPI Suite) to estimate biodegradation half-lives or endocrine disruption potential, as done for N-(4-methoxyphenyl)-3-oxobutanamide in the EDSP program . Pair with molecular docking (AutoDock Vina) to assess binding to steroid receptors or CYP450 active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.